![molecular formula C17H25N3O3 B6117401 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and is being researched for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
TAK-659 binds to the active site of BTK and inhibits its activity by preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell and mast cell activation, which are involved in the pathogenesis of various diseases. TAK-659 has also been found to inhibit the activation of other kinases such as Tec, Itk, and Txk, which are involved in the activation of T cells and natural killer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have a potent inhibitory effect on the proliferation and survival of B cells and mast cells. It has also been shown to inhibit the secretion of various cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases. TAK-659 has been found to have a good safety profile and has been well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments such as its potent inhibitory effect on BTK activity, its broad-spectrum kinase inhibition, and its good safety profile. However, it also has some limitations such as its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate formulation and delivery methods.
Zukünftige Richtungen
TAK-659 has several potential future directions for research such as its use in combination therapy with other drugs, its use in the treatment of other diseases such as multiple sclerosis and lupus, and its use in the development of personalized medicine. Further studies are needed to fully understand the mechanism of action and therapeutic potential of TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-(1-cyclopentyl-3-oxo-2-propenyl)piperazine with 2-(2-furyl)ethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to have a potent inhibitory effect on the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and mast cells. Inhibition of BTK activity has been shown to be effective in the treatment of various diseases such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(18-8-7-14-6-3-11-23-14)12-15-17(22)19-9-10-20(15)13-4-1-2-5-13/h3,6,11,13,15H,1-2,4-5,7-10,12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSVUADHMRTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)NCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
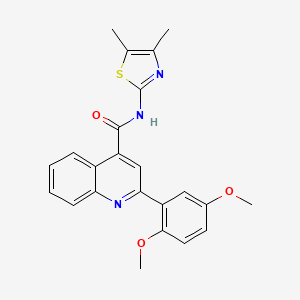
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
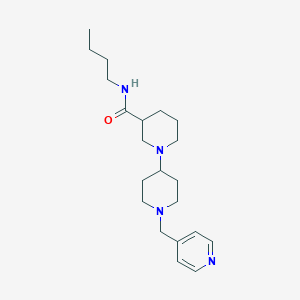
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
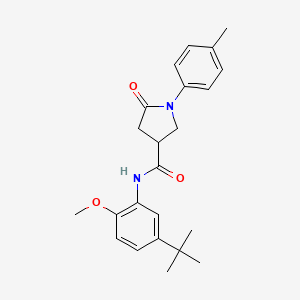
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
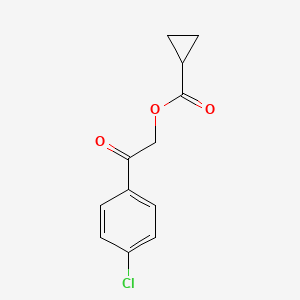
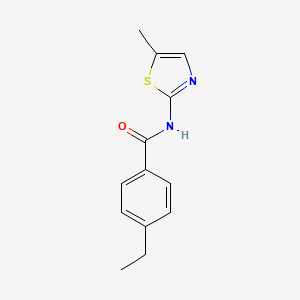
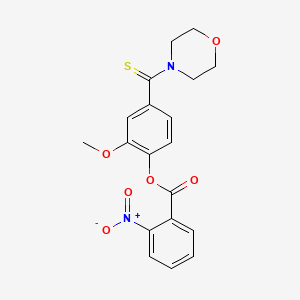
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
